molecular formula C10H9NO2 B017667 3,4-Dihydro-1H-1-benzazepine-2,5-dione CAS No. 16511-38-9

3,4-Dihydro-1H-1-benzazepine-2,5-dione

Cat. No. B017667
CAS RN: 16511-38-9
M. Wt: 175.18 g/mol
InChI Key: VDTXDALRBZEUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 3,4-Dihydro-1H-1-benzazepine-2,5-dione involves reactions with maleic, succinic, and phthalic anhydride to produce heterocyclic liquid crystals and other related compounds. These reactions are supported by spectroscopic studies, including FT-IR, 1H and 13C NMR, and various two-dimensional NMR techniques, showcasing the compound's potential in creating materials with specific thermal and mesomorphic behaviors (Yeap, Mohammad, & Osman, 2010).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through comprehensive spectroscopic methods. The impact of different substituents on the compound's behavior indicates the versatility of this compound derivatives in material science, particularly in the creation of substances with high phase transition temperatures and distinct mesomorphic properties (Yeap, Mohammad, & Osman, 2010).

Chemical Reactions and Properties

This compound derivatives undergo various chemical reactions, leading to the formation of compounds with potential mesomorphic and photodimerization properties. These reactions include cyclizations and transformations influenced by substituent types and reaction conditions, underscoring the chemical versatility of the benzazepine dione framework (Guzikowski et al., 1997).

Physical Properties Analysis

The physical properties, such as thermal and mesomorphic behaviors of this compound derivatives, are significantly influenced by their molecular structure. Different substituents impact the compound's phase transition temperatures and the nature of the mesophases it exhibits. Some derivatives display textures characteristic of the nematic phase, which is relevant for applications in liquid crystal technologies (Yeap, Mohammad, & Osman, 2010).

Chemical Properties Analysis

The chemical properties of this compound derivatives are central to their utility in various chemical syntheses and applications. Their reactivity under different conditions enables the creation of a diverse range of compounds with specific structural and functional characteristics, facilitating their use in material science and potential pharmaceutical applications (Guzikowski et al., 1997).

Scientific Research Applications

  • It is used for forming derivatives of 2-benzazepine-1,3-dione and its derivatives, which have potential chemical applications (Turkevich & Sementsiv, 1984).

  • Derivatives like 1-Aryl-4,6-dihydropyrazolo[4,3-d][1]benzazepin-5(1H)-ones exhibit antiproliferative activity and selective growth inhibition in human cancer cell lines, making them significant in cancer research (Kohfeld et al., 2007).

  • Its derivatives, such as Pyrrolo[3,4-c] [1] benzazepine-4,10(2H, 5H)-dione, serve as model systems for designing analogues of pharmaceutical compounds (Di Sant et al., 1996).

  • Heterocyclic liquid crystal compounds containing 1,3-oxazepine-4,7-diones and 5,6-benzo[e][1, 3]oxazepine-4,7-diones synthesized from this compound have potential applications in chemistry and biology, including in chemical sensing and photoluminescence (Yeap, Mohammad, & Osman, 2010, 2012).

  • The formation of 3,4-dihydro-1H-1-benzazepine-2,5-diones from DL-kynurenine derivatives through thermal cyclization is another application in scientific research (Rivett & Stewart, 1978).

  • Novel compounds synthesized from 1,2-cyclic sulfamidates, such as 4,5-Dihydro-1H-2,5-benzoxazocine-1,6(3H)-diones, are derived from this compound and have potential applications in medicinal chemistry (Jangili & Das, 2016).

  • Its derivatives are used in synthesizing novel tricyclic ring systems with potential pharmaceutical applications (Gallaschun & Schnur, 1990).

  • Synthesis of 3H-1-benzazepines from secondary 2.3- and 2,5-dihydro-1H-1-benzazepines through dehydrogenation involving hydride transfer to an iminium ion is another key application (Kharraz et al., 1996).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to have a wide range of targets, including those involved in cardiovascular diseases .

Mode of Action

Some derivatives of this compound have shown strong anticonvulsant activities , suggesting that they may interact with targets in the nervous system to modulate neuronal activity.

Biochemical Pathways

Given its potential anticonvulsant activity , it may influence pathways related to neurotransmission and neuronal excitability.

Result of Action

Some derivatives of this compound have shown good inhibitory effects against staphylococcus aureus atcc 29213 and mtb h37rv , suggesting potential antimicrobial activity.

properties

IUPAC Name

3,4-dihydro-1H-1-benzazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTXDALRBZEUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327275
Record name 3,4-Dihydro-1H-1-benzazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16511-38-9
Record name 3,4-Dihydro-1H-1-benzazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 10 mL of H2SO4 (97% ) cooled in an ice-bath was added portionwise 1.08 g (6.86 mmol) of 1,4-naphthoquinone and it was stirred to become a solution. To the red solution was added portionwise 0.454 g (6.98 mmol) of NaN3. The mixture was stirred in ice bath for 2 h, then at room temperature for 2 days. It was added dropwise into 100 mL of ice-water and stirred for 1 h and allowed to stand overnight. The mixture was filtered and washed thoroughly by water, dried to leave brown solid 1.02 g. 1H NMR (CDCl3 +DMSO-d6) shows it is more than 80% pure. Portion of the solid was crystallized (DMSO/H2O) to give 32 as a brown solid, mp 225°-226° C. 1H NMR (CDCl3 +DMSO-d6) 6.544 (d, 1, J=12.9), 6.657 (d, 1, J=12.9), 6.978 (t, 1, J=7.5), 7.152 (d, 1, J=8.4), 7.323 (t, 1, J=7.5), 7.812 (d, 1, J=8.1), 10.55 (bs, 1).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Name
Quantity
0.454 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (10 mg, 0.43 mmol) in dry THF (1 mL) was added 4-(2-amino-phenyl)-4-oxo-butyric acid ethyl ester (80 mg, 0.36 mmol) under Argon at −40° C. The reaction mixture was then allowed to warm up to rt over 3 h, and then added to water (20 mL). The mixture was then extracted with DCM (3×15 mL) and the combined extracts were then dried (sodium sulfate), and evaporated to leave an off-white solid. Recrystallization from EtOAc afforded a white solid (51 mg, 81%), m/z 175 (M).
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 2
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 3
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 4
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 5
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 6
3,4-Dihydro-1H-1-benzazepine-2,5-dione

Q & A

Q1: What are the key structural features of 3,4-dihydro-1H-1-benzazepine-2,5-dione that make it a valuable scaffold in medicinal chemistry?

A1: This compound features a seven-membered benzazepine ring fused to a 2,5-dione moiety. This structure allows for diverse chemical modifications at various positions, making it an attractive scaffold for developing novel pharmaceutical compounds. For instance, studies have shown the potential of using this scaffold to develop highly potent and selective dopamine D(3)-receptor antagonists. []

Q2: Can you describe a synthetic route to obtain pyrazolo, isoxazolo, and pyrimido annulated analogues of this compound?

A2: Research describes an efficient one-pot protocol for annulation on the benzazepine nucleus. The process involves reacting the oxoketene dithioacetal derivative of this compound with various reagents. For example, reacting it with hydrazine hydrate yields pyrazolo analogues, while using hydroxylamine hydrochloride produces isoxazolo analogues. Pyrimido analogues can be obtained by reacting with reagents like acetamidine hydrochloride, guanidine nitrate, urea, or thiourea. []

Q3: How can we enhance the efficiency of designing experiments for studying the synthesis of compounds like this compound?

A3: Model-based optimal experimental design can significantly improve the efficiency of such studies. By employing global parameter sensitivities and appropriate design measures, researchers can maximize the information gained from experiments. This approach helps in obtaining more precise parameter estimates and identifying reliable model candidates, especially when dealing with limited experimental data. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.